molecular formula C32H29N5O4 B12639339 N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-6',7'-dimethyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide

N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-6',7'-dimethyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide

Cat. No.: B12639339
M. Wt: 547.6 g/mol
InChI Key: LGCAMOACTWRKSG-XKOGGIFOSA-N
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Description

N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-6’,7’-dimethyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide is a complex organic compound with a unique structure that includes indole and pyrrole moieties. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-6’,7’-dimethyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide involves multiple steps, including the formation of the indole and pyrrole rings, followed by their spiro-fusion. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-6’,7’-dimethyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-6’,7’-dimethyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-6’,7’-dimethyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide can be compared with other similar compounds, such as:

    Indole derivatives: Compounds with similar indole structures but different functional groups.

    Pyrrole derivatives: Compounds with pyrrole rings and varying substituents.

    Spiro compounds: Molecules with spiro-fused ring systems. The uniqueness of this compound lies in its specific combination of indole and pyrrole moieties, as well as its spiro-fused structure, which may confer unique biological activities and properties.

Properties

Molecular Formula

C32H29N5O4

Molecular Weight

547.6 g/mol

IUPAC Name

N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-6',7'-dimethyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide

InChI

InChI=1S/C32H29N5O4/c1-16-8-13-23-28(17(16)2)35-31(41)32(23)27-26(25(36-32)14-19-15-33-24-7-5-4-6-22(19)24)29(39)37(30(27)40)21-11-9-20(10-12-21)34-18(3)38/h4-13,15,25-27,33,36H,14H2,1-3H3,(H,34,38)(H,35,41)/t25?,26-,27+,32?/m1/s1

InChI Key

LGCAMOACTWRKSG-XKOGGIFOSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)C3([C@H]4[C@@H](C(N3)CC5=CNC6=CC=CC=C65)C(=O)N(C4=O)C7=CC=C(C=C7)NC(=O)C)C(=O)N2)C

Canonical SMILES

CC1=C(C2=C(C=C1)C3(C4C(C(N3)CC5=CNC6=CC=CC=C65)C(=O)N(C4=O)C7=CC=C(C=C7)NC(=O)C)C(=O)N2)C

Origin of Product

United States

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